

Preclinical Profile of AS2863619 Free Base: A Technical Guide

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Compound of Interest

Compound Name: AS2863619 free base

Cat. No.: B2896920

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Abstract

AS2863619 is a potent and selective small-molecule inhibitor of cyclin-dependent kinase 8 (CDK8) and CDK19. Preclinical studies have demonstrated its ability to induce the expression of the transcription factor Foxp3, a key regulator of regulatory T cell (Treg) function. This technical guide provides an in-depth overview of the preclinical data available for **AS2863619 free base**, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in these studies. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and immunology.

Introduction

AS2863619 has emerged as a promising immunomodulatory agent due to its unique ability to convert conventional T cells (Tconv) into Foxp3-expressing regulatory T cells (Tregs).[1] Tregs play a critical role in maintaining immune homeostasis and preventing autoimmune diseases. The pharmacological inhibition of CDK8 and CDK19 by AS2863619 offers a novel therapeutic strategy for various immunological disorders by augmenting Treg populations. This document summarizes the key preclinical findings and methodologies related to **AS2863619 free base**.

Quantitative Data Summary

The following tables provide a summary of the key quantitative data from preclinical studies of AS2863619.

Table 1: In Vitro Potency of AS2863619

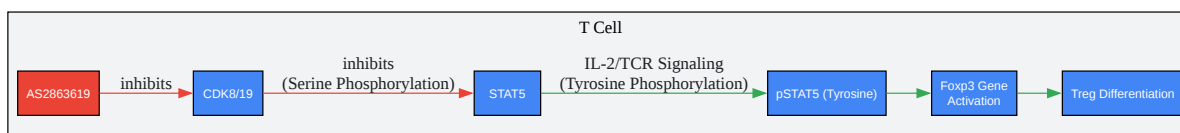
Target	Assay Type	IC50 (nM)	Reference
CDK8	Cell-free assay	0.61 - 0.6099	[2] [3] [4]
CDK19	Cell-free assay	4.28 - 4.277	[2]
Foxp3 Induction in Tconv cells	Cell-based assay	EC50 of 32.5 nM	

Table 2: In Vivo Efficacy of AS2863619

Animal Model	Dosing Regimen	Key Findings	Reference
DO11.10 TCR transgenic mice	30 mg/kg, oral administration	Induced Foxp3 in antigen-specific T cells	
Skin Contact Hypersensitivity (DNFB-induced)	30 mg/kg, daily oral administration for 2 weeks	Suppressed secondary response, reduced inflammatory cell infiltration	
Autoimmune Disease Models	Not specified in detail	Exerted protective effects	

Mechanism of Action

AS2863619 exerts its immunomodulatory effects by inhibiting CDK8 and CDK19. This inhibition leads to the enhanced activation of STAT5, a key transcription factor in the IL-2 signaling pathway. Activated STAT5 then binds to the promoter and conserved non-coding sequence (CNS) regions of the Foxp3 gene, leading to its transcription and the subsequent differentiation of Tconv cells into Foxp3+ Tregs. This process is dependent on IL-2 and T-cell receptor (TCR) stimulation but is independent of TGF- β .



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Figure 1: AS2863619 signaling pathway in T cells.

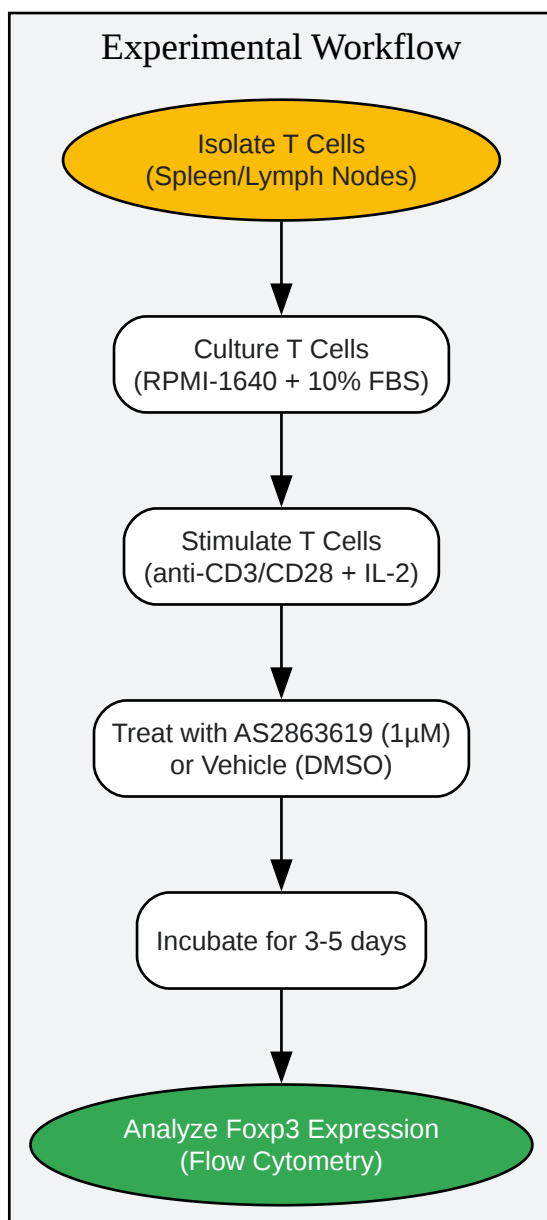
Experimental Protocols

In Vitro Foxp3 Induction in T Cells

This protocol describes the methodology for inducing Foxp3 expression in mouse T cells using AS2863619.

- Cell Isolation:
 - Isolate CD4⁺ or CD8⁺ T cells from the spleens and lymph nodes of mice (e.g., BALB/c or DO11.10 TCR transgenic mice) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
- Cell Culture:
 - Culture the isolated T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2-mercaptoethanol, and antibiotics.
- T Cell Stimulation:
 - Stimulate the T cells with plate-bound anti-CD3 (e.g., 1-5 µg/mL) and anti-CD28 (e.g., 1-5 µg/mL) antibodies, or with anti-CD3/CD28 mAb-coated beads.
 - Add recombinant human IL-2 (e.g., 100 U/mL) to the culture medium.
- AS2863619 Treatment:

- Add AS2863619 (dissolved in DMSO) to the cell culture at a final concentration of 1.0 μ M. An equivalent volume of DMSO should be used as a vehicle control.
- Incubation:
 - Incubate the cells for 3-5 days at 37°C in a 5% CO₂ incubator.
- Analysis:
 - Harvest the cells and stain for surface markers (e.g., CD4, CD8, CD25) and intracellular Foxp3 using flow cytometry.



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Figure 2: In vitro FcγR3 induction workflow.

In Vivo Contact Hypersensitivity Model

This protocol outlines the induction and assessment of a contact hypersensitivity response in mice and the evaluation of AS2863619's therapeutic effect.

- Animals:

- Use 8-12 week old BALB/c mice.
- Sensitization:
 - On day 0, sensitize the mice by applying a 0.5% solution of 2,4-dinitrofluorobenzene (DNFB) in a 4:1 acetone:olive oil vehicle to the shaved abdomen.
- Challenge:
 - On day 5, challenge the mice by applying a 0.2% DNFB solution to the dorsal side of one ear. The contralateral ear receives the vehicle alone as a control.
- AS2863619 Administration:
 - Administer AS2863619 orally at a dose of 30 mg/kg daily, starting from the day of sensitization or a few days before the challenge, and continuing for the duration of the experiment.
- Assessment:
 - Measure ear thickness using a digital micrometer at 24, 48, and 72 hours after the challenge. The degree of ear swelling is calculated as the difference in thickness between the DNFB-treated and vehicle-treated ears.
 - At the end of the experiment, euthanize the mice and collect the ears for histological analysis to assess inflammatory cell infiltration. Draining lymph nodes can also be collected for flow cytometric analysis of T cell populations.

In Vivo Foxp3 Induction in Antigen-Specific T Cells

This protocol describes the use of DO11.10 TCR transgenic mice to evaluate the in vivo induction of Foxp3 in antigen-specific T cells by AS2863619.

- Animals:
 - Use DO11.10 TCR transgenic mice, which have T cells that recognize an ovalbumin (OVA) peptide presented by I-Ad.

- Immunization:
 - Immunize the mice with OVA emulsified in Complete Freund's Adjuvant (CFA) via subcutaneous injection.
- AS2863619 Administration:
 - Administer AS2863619 orally at a dose of 30 mg/kg daily, starting from the day of immunization.
- Analysis:
 - After a specified period (e.g., 7-10 days), sacrifice the mice and isolate splenocytes and lymph node cells.
 - Stain the cells for CD4, the transgenic T cell receptor (using the KJ1-26 antibody), and intracellular Foxp3.
 - Analyze the percentage of Foxp3+ cells within the KJ1-26+ CD4+ T cell population by flow cytometry to determine the extent of antigen-specific Treg induction.

Discussion and Future Directions

The preclinical data for AS2863619 strongly support its potential as a therapeutic agent for autoimmune and inflammatory diseases. Its ability to convert conventional T cells into regulatory T cells via a novel mechanism represents a significant advancement in the field of immunology. Further preclinical studies should focus on elucidating the long-term stability and function of AS2863619-induced Tregs, as well as evaluating its efficacy and safety in a broader range of disease models. The detailed protocols provided in this guide should facilitate the replication and extension of these important findings.

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- To cite this document: BenchChem. [Preclinical Profile of AS2863619 Free Base: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2896920#preclinical-studies-involving-as2863619-free-base]

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